3'-Chloro-3-(3-methylphenyl)propiophenone 3'-Chloro-3-(3-methylphenyl)propiophenone
Brand Name: Vulcanchem
CAS No.: 898790-63-1
VCID: VC7816283
InChI: InChI=1S/C16H15ClO/c1-12-4-2-5-13(10-12)8-9-16(18)14-6-3-7-15(17)11-14/h2-7,10-11H,8-9H2,1H3
SMILES: CC1=CC(=CC=C1)CCC(=O)C2=CC(=CC=C2)Cl
Molecular Formula: C16H15ClO
Molecular Weight: 258.74 g/mol

3'-Chloro-3-(3-methylphenyl)propiophenone

CAS No.: 898790-63-1

Cat. No.: VC7816283

Molecular Formula: C16H15ClO

Molecular Weight: 258.74 g/mol

* For research use only. Not for human or veterinary use.

3'-Chloro-3-(3-methylphenyl)propiophenone - 898790-63-1

Specification

CAS No. 898790-63-1
Molecular Formula C16H15ClO
Molecular Weight 258.74 g/mol
IUPAC Name 1-(3-chlorophenyl)-3-(3-methylphenyl)propan-1-one
Standard InChI InChI=1S/C16H15ClO/c1-12-4-2-5-13(10-12)8-9-16(18)14-6-3-7-15(17)11-14/h2-7,10-11H,8-9H2,1H3
Standard InChI Key ZZEPFYOPBKHWMX-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)CCC(=O)C2=CC(=CC=C2)Cl
Canonical SMILES CC1=CC(=CC=C1)CCC(=O)C2=CC(=CC=C2)Cl

Introduction

Synthesis Methods

The primary synthesis involves Friedel-Crafts acylation or chlorination strategies:

Key Protocol (Patent CN1785952A)5:

  • Reactants: Propiophenone, chlorine gas (Cl₂).

  • Catalyst: Aluminum trichloride (AlCl₃).

  • Solvent: 1,2-Dichloroethane.

  • Conditions:

    • Temperature: 15–70°C.

    • Reaction time: 6–10 hours.

  • Post-reaction steps: Hydrolysis, washing, distillation, and rectification.

  • Yield: 88–90% with purity ≥99.7% .

Physical Data:

PropertyValueSource
Boiling PointNot reported
Melting PointNot reported
StorageNot specified

Reactivity:

  • Nucleophilic addition at the carbonyl group.

  • Friedel-Crafts alkylation due to aromatic substituents.

  • Stability: Compatible with common organic solvents (e.g., dichloromethane, toluene).

Pharmaceutical Intermediates

  • Antibacterial agents: Used to synthesize thiazine derivatives active against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

  • Antidepressants: Intermediate in the production of (S)-Dapoxetine, a selective serotonin reuptake inhibitor (SSRI) .

Asymmetric Synthesis

  • Bio-catalyzed reduction: Converted to (S)-3-chloro-1-phenylpropanol using immobilized Candida utilis cells or oxazaborolidine catalysts .

Organic Chemistry

  • Cross-coupling reactions: Utilized in Grignard or titanium-mediated syntheses for complex ketones .

Comparative Analysis with Analogues

CompoundMolecular FormulaKey Differences
4'-Chloro-3-(3-methylphenyl)propiophenoneC₁₆H₁₅ClOChlorine at 4'-position
3'-Fluoro-3-(3-methylphenyl)propiophenoneC₁₆H₁₅FOFluorine replaces chlorine
3',5'-Dichloro-3-(2,3-dimethylphenyl)propiophenoneC₁₇H₁₆Cl₂OAdditional chloro and methyl groups

Safety and Handling

  • GHS Classification: Precautionary statements advised, though specific hazard data (e.g., toxicity, flammability) remain unreported .

  • Recommendations: Use standard lab protocols (gloves, goggles) and avoid inhalation/contact .

Research Gaps and Future Directions

  • Thermodynamic data: Melting/boiling points and solubility profiles require experimental validation.

  • Biological activity: Broader pharmacological screening for anticancer or antimicrobial potential.

This compound’s versatility in synthesis and functionalization underscores its importance in medicinal and organic chemistry. Continued research into its derivatives could unlock novel therapeutic agents or materials.

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